molecular formula C8H10O2S B182190 Methyl p-tolyl sulfone CAS No. 3185-99-7

Methyl p-tolyl sulfone

Cat. No.: B182190
CAS No.: 3185-99-7
M. Wt: 170.23 g/mol
InChI Key: YYDNBUBMBZRNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl p-tolyl sulfone, also known as 4-(methylsulfonyl)toluene, is an organic compound with the molecular formula C8H10O2S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl p-tolyl sulfone can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate in the presence of monochloro methane. The reaction is carried out under controlled conditions, including specific temperatures and pH adjustments, followed by filtration, dehydration, and drying .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of p-toluenesulfonyl chloride, sodium bicarbonate, and monochloro methane, with careful monitoring of reaction conditions to ensure high yield and purity. The final product typically has a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Methyl p-tolyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl p-tolyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

  • Methyl phenyl sulfone
  • Methyl p-toluenesulfonate
  • Methyl p-tolyl sulfoxide
  • p-Toluenesulfonyl chloride

Comparison: Methyl p-tolyl sulfone is unique due to its stability and reactivity, making it a versatile intermediate in organic synthesis. Compared to methyl phenyl sulfone, it has a similar structure but different reactivity due to the presence of the methyl group on the aromatic ring. Methyl p-toluenesulfonate and methyl p-tolyl sulfoxide are related compounds with different oxidation states and functional groups, leading to distinct chemical behaviors .

Properties

IUPAC Name

1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDNBUBMBZRNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075229
Record name 1-Methyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Methyl p-tolyl sulfone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21414
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3185-99-7
Record name Methyl p-tolyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3185-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003185997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl p-tolyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl p-tolyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(methylsulphonyl)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLYL METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG77SM513A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

176.4 g of sodium sulfite and 226 g of sodium bicarbonate were dissolved in 1800 ml of water and cooled down to 15° C. 244 g of p-toluenesulfonyl chloride were added at that temperature with thorough stirring. The mixture was additionally stirred for 3 hours at 15° C. and overnight at room temperature. It was then heated to 40° C. and a solution of 175 g of the sodium salt of chloroacetic acid in 400 ml of water was added. The reaction mixture was stirred under reflux for 24 hours. After cooling down to 5°-10° C. the precipitated product was filtered off with suction and dried at 50° C. under reduced pressure, leaving 192.5 g of 4-methylsulfonyltoluene (melting point 83°-86° C).
Quantity
176.4 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 22.7 g of sodium p-toluenesulphinate in 50 ml of dimethyl methanephosphonate is treated with 12.6 g of triethylamine and the mixture is heated in the course of 45 minutes to 167° C. The temperature is raised further to 171° C. and kept thereat for a further 30 minutes. The cooled solution is poured into 700 ml of water and stired for 1 hour. The precipitated crystalline product is collected by filtration and washed with 350 ml of water. The residue is dried at 25 torr and 50° C., affording 17.2 g (80.9% of theory) of p-tolylmethylsulphone of the formula ##STR14## with a melting point of 85°-96° C. and a purity of 95.8%.
Name
sodium p-toluenesulphinate
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Yield
80.9%

Synthesis routes and methods III

Procedure details

(see FIG. 8B) N2-Isobutyryl-2′-O-methylguanosine (6) (Inoue et al., Nucleic Acids Res. 1987, 15, 6131-6148, and is incorporated by reference herin in its entirety) (1.6 g, 4.36 mmol) was dissolved in dry pyridine (25 mL) and the solution was cooled to 0° C. while protected from moisture. p-Toluenesulfonyl chloride (1.0 g, 5.23 mmol) was added and the reaction mixture was left at 0-3° C. for 48 h. MeOH (10 mL) was added and the mixture evaporated to a syrup. After standard work up and column chromatography using 1-2% MeOH in CH2Cl2, 7 was obtained as a colorless foam, 1.06 g (47%), 1H NMR δ12.25 (br s, 1H, NH), 9.55 (br s, 1H, NH), 7.83 (d, JH,H=8.3, 2H, Ts), 7.78 (s, 1H, H8), 7.42 (d, JH,H=8.3, 2H, Ts), 5.83 (d, J1′,2′=6.2, 1H, H1′), 4.82 (app t, J2′,3′=5.7, 1H, H2′), 4.64 (m, 1H, H3′), 4.37 (dd, J5′,4′=2.2, J5′,5″=10.3, 1H, H5′), 5.23 (dd, J4′,5″=2.9, J4′,3′=5.2, 1H, H4′), 4.29 (dd, J5″,4′=2.9, J5″,5′=10.3, 1H, H5″), 3.47 (s, 3H), OMe), 2.76 (m, 1H, CH(CH3)2), 2.51 (s, 3H, Ts-Me),1.29 (m, 6H, 2×Me).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl p-tolyl sulfone
Reactant of Route 2
Reactant of Route 2
Methyl p-tolyl sulfone
Reactant of Route 3
Reactant of Route 3
Methyl p-tolyl sulfone
Reactant of Route 4
Reactant of Route 4
Methyl p-tolyl sulfone
Reactant of Route 5
Reactant of Route 5
Methyl p-tolyl sulfone
Reactant of Route 6
Reactant of Route 6
Methyl p-tolyl sulfone
Customer
Q & A

Q1: What are the common methods for synthesizing MPTS?

A1: MPTS is commonly synthesized by reacting p-toluenesulfonyl chloride with sodium methyl sulfinate, generated in situ from anhydrous sodium sulfite and sodium bicarbonate. [, , ] This method avoids the use of highly toxic dimethyl sulfate. [] Another approach involves the methylation of p-methyl sodium sulfinate with chloromethane. [, ]

Q2: Can MPTS be nitrated?

A2: Yes, MPTS can be selectively mononitrated using nitric acid and sulfuric acid. [] The reaction can be optimized for mononitration by controlling the reaction conditions. [] This nitration is a key step in the synthesis of compounds like 2-nitro-4-methylsulfonylbenzoic acid, a precursor to various pharmaceuticals. [, ]

Q3: How does the methylthio group in (methylthio)methyl p-tolyl sulfone influence its reactivity?

A3: The presence of both methylthio and p-tolylsulfonyl groups in (methylthio)this compound facilitates the formation of a carbanion or a radical on the central carbon. [] This enables various reactions, including C-C bond formation with alkyl halides, aldehydes, and carboxylic esters. []

Q4: Can MPTS be used to synthesize γ-lactones?

A4: Yes, derivatives of MPTS, like 4-(methylthio)-4-(p-tolylsulfonyl)-3-butenoic ester, can be used in the synthesis of γ-lactones. [] This involves a radical addition reaction with alcohols under irradiation, followed by spontaneous intramolecular condensation. []

Q5: What is the molecular formula and weight of MPTS?

A5: The molecular formula of MPTS is C8H10O2S, and its molecular weight is 170.24 g/mol.

Q6: Is there any information about the spectroscopic data of MPTS?

A6: While the provided abstracts don't delve into detailed spectroscopic characterization, mass spectrometry studies have been conducted on MPTS and related sulfones. [] These studies highlight characteristic fragmentation patterns and rearrangement processes under electron impact. []

Q7: Does MPTS have any applications in polymer chemistry?

A7: Research shows that boehmites modified with arylsulfonic acids, including p-toluenesulfonic acid (a precursor to MPTS), demonstrate enhanced MAO uptake and increased catalyst activity in ethylene polymerization. [] This suggests potential applications of MPTS-related compounds in catalyst design and polymer synthesis.

Q8: What are the applications of MPTS in antimicrobial compositions?

A8: MPTS exhibits synergistic antimicrobial activity when combined with other antifungal and antibacterial agents. [] This property makes it valuable in formulations designed for paper and paperboard products to prevent fungal and algal growth. [, , ]

Q9: Is there any information available on the safety and toxicology of MPTS?

A9: While the provided abstracts don't discuss the specific toxicological profile of MPTS, the replacement of dimethyl sulfate with less toxic reagents in MPTS synthesis indicates a move towards safer production processes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.